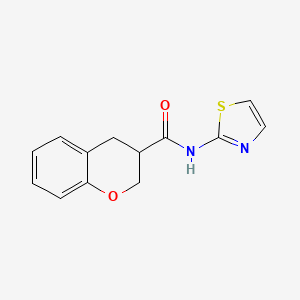![molecular formula C19H20N4OS4 B4549589 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B4549589.png)
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-{4,4,6,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE
Descripción general
Descripción
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4,4,6,8-tetramethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one is a complex organic compound that features a triazole ring and a quinoline derivative
Aplicaciones Científicas De Investigación
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4,4,6,8-tetramethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Triazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4,4,6,8-tetramethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one typically involves multiple steps. The initial step often includes the formation of the triazole ring through the Einhorn–Brunner reaction or the Pellizzari reaction . The quinoline derivative can be synthesized using methods involving anthranilic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4,4,6,8-tetramethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The triazole and quinoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4,4,6,8-tetramethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with transition metal ions, which can modulate the activity of these targets . Additionally, the compound’s electron-deficient nature allows it to participate in electron-transport and hole-blocking processes, making it useful in material science applications .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
What sets 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4,4,6,8-tetramethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one apart is its combination of a triazole ring with a quinoline derivative, which imparts unique electronic and binding properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS4/c1-10-6-11(2)15-12(7-10)14-16(27-28-17(14)25)19(3,4)23(15)13(24)8-26-18-21-20-9-22(18)5/h6-7,9H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAXEGMXLANIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)CSC4=NN=CN4C)(C)C)SSC3=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dihexyl-3-piperidinecarboxamide](/img/structure/B4549510.png)
![3-(tert-butyl)-1-(2-hydroxyethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B4549515.png)
![4-[ethyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4549516.png)
![3-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B4549523.png)
![(2E)-2-cyano-N-(1-phenylethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}prop-2-enamide](/img/structure/B4549538.png)
![5-[4-(allyloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4549540.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B4549552.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B4549564.png)
![2-HYDROXY-5-({[1-(4-METHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)BENZOIC ACID](/img/structure/B4549571.png)
![4-oxo-N-(2-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4549590.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4549592.png)
![3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4549596.png)


